ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate
Description
This compound is a multifunctional thiophene derivative characterized by:
- A thiophene core substituted at positions 2, 3, 4, and 3.
- Benzo[d][1,3]dioxol-5-ylmethyl group: A methylenedioxyphenyl moiety linked via a methylene bridge at position 4.
- 4-Methyl group at position 2.
- 4-Oxo-4H-chromene-3-carboxamido group at position 2, introducing a fused chromene ring system.
- Ethyl ester at position 2.
Properties
CAS No. |
684231-42-3 |
|---|---|
Molecular Formula |
C26H21NO7S |
Molecular Weight |
491.51 |
IUPAC Name |
ethyl 5-(1,3-benzodioxol-5-ylmethyl)-4-methyl-2-[(4-oxochromene-3-carbonyl)amino]thiophene-3-carboxylate |
InChI |
InChI=1S/C26H21NO7S/c1-3-31-26(30)22-14(2)21(11-15-8-9-19-20(10-15)34-13-33-19)35-25(22)27-24(29)17-12-32-18-7-5-4-6-16(18)23(17)28/h4-10,12H,3,11,13H2,1-2H3,(H,27,29) |
InChI Key |
XGKDSICOOAJBML-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1C)CC2=CC3=C(C=C2)OCO3)NC(=O)C4=COC5=CC=CC=C5C4=O |
solubility |
not available |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common approach is to start with the preparation of the benzo[d][1,3]dioxole moiety, which can be synthesized through the condensation of catechol with formaldehyde. The chromene carboxamide can be synthesized via the cyclization of appropriate precursors under acidic or basic conditions. The thiophene carboxylate is often introduced through a palladium-catalyzed coupling reaction, followed by esterification to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The benzo[d][1,3]dioxole moiety can be oxidized to form quinones.
Reduction: The chromene carboxamide can be reduced to the corresponding amine.
Substitution: The thiophene ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a catalyst.
Major Products
The major products formed from these reactions include quinones, amines, and substituted thiophenes, which can further undergo additional transformations to yield a variety of derivatives.
Scientific Research Applications
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s potential biological activities, such as anticancer and antimicrobial properties, are of significant interest.
Medicine: It is investigated for its potential therapeutic effects, including its ability to inhibit specific enzymes or receptors.
Industry: The compound can be used in the development of new materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit the activity of certain enzymes by binding to their active sites or modulate signaling pathways by interacting with receptors. The exact pathways and targets depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Similar Thiophene Derivatives
Structural Analogues
Physicochemical Properties
- Melting Points : Thiophene esters with bulky substituents (e.g., 4a-c in ) exhibit higher melting points (>150°C) due to increased rigidity. The target compound’s chromene and benzodioxole groups may further elevate its melting point.
- Solubility : Ethyl esters generally enhance lipid solubility. However, the polar carboxamido group in the target compound may reduce logP compared to simpler analogues like 342397-01-7 .
Biological Activity
Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(4-oxo-4H-chromene-3-carboxamido)thiophene-3-carboxylate, often referred to as EBT, is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and virology. This article explores the compound's synthesis, biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
EBT features a unique molecular structure that includes:
- Benzo[d][1,3]dioxole moiety
- Thiophene core
- Amido group linked to a chromene derivative
The molecular formula is with a molecular weight of approximately 453.51 g/mol. Its diverse functional groups contribute to its reactivity and biological activity.
Biological Activity Overview
EBT has been investigated for various biological activities:
1. Anticancer Activity
Recent studies have demonstrated that EBT exhibits significant anticancer properties against multiple cancer cell lines. For example, research indicated that compounds similar to EBT showed IC50 values below 5 µM against human cancer cell lines such as HeLa, A549, and MCF-7 . The mechanisms through which EBT exerts its anticancer effects include:
- Induction of apoptosis via mitochondrial pathways
- Inhibition of key signaling pathways involved in tumor growth (e.g., EGFR inhibition) .
2. Antiviral Properties
Emerging evidence suggests that EBT may possess antiviral activity against several viruses, including Hepatitis C Virus (HCV). In vitro studies have shown promising results in inhibiting viral replication.
3. Anti-inflammatory and Antioxidant Effects
Similar compounds have been noted for their antioxidant and anti-inflammatory properties, suggesting that EBT could also play a role in treating inflammatory conditions.
The mechanisms underlying the biological activities of EBT are multifaceted:
- Apoptosis Induction : EBT influences the expression of proteins involved in apoptosis, such as Bcl-2 family proteins (Bax and Bcl-2), promoting cell death in cancer cells .
- Cell Cycle Arrest : Studies indicate that EBT can cause cell cycle arrest at specific phases, thereby inhibiting cancer cell proliferation .
- Molecular Interactions : Molecular docking studies reveal that EBT interacts with various biological targets involved in cancer progression and viral replication.
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of EBT-related compounds, several derivatives were synthesized and tested for cytotoxicity using the SRB assay on HepG2, HCT116, and MCF-7 cell lines. Notably, some compounds exhibited IC50 values significantly lower than those of standard chemotherapeutics like doxorubicin .
Case Study 2: Antiviral Activity
Research into the antiviral properties of EBT highlighted its effectiveness against HCV in vitro. The compound demonstrated a capacity to inhibit viral replication significantly without cytotoxic effects on normal liver cells.
Q & A
Q. What synthetic methodologies are effective for synthesizing this compound?
Methodological Answer: The compound can be synthesized via multicomponent reactions (e.g., Biginelli or Gewald reactions) or cyclization strategies. Key steps include:
- Gewald Reaction: React ethyl acetoacetate with sulfur and cyanoacetamide derivatives under reflux in ethanol with triethylamine catalysis (5–7 hours, 70–80°C) .
- Cyclization: Use 1,4-dioxane as a solvent and triethylamine as a base for intermediate formation, followed by acid-neutralized crystallization .
- Biginelli Reaction: Condense aldehydes, thioureas, and ethyl acetoacetate in one-pot reactions at elevated temperatures .
Q. How can the compound’s physicochemical properties be characterized?
Methodological Answer: Key properties include:
- Hydrogen Bonding: Calculated hydrogen bond donors (1) and acceptors (5) via computational tools (e.g., PubChem algorithms) .
- Lipophilicity: XLogP ≈ 4.0, indicating moderate hydrophobicity .
- Spectral Data: Use NMR (1H/13C) to confirm substituent positions and IR for carbonyl group validation (e.g., 1700–1750 cm⁻¹ for ester C=O) .
| Property | Value | Method |
|---|---|---|
| Molecular Weight | 329.46 g/mol | Mass spectrometry |
| Topological Polar Surface Area | 89.8 Ų | Computational analysis |
| Rotatable Bonds | 5 | Molecular modeling |
Advanced Research Questions
Q. How can contradictory bioactivity data across structural analogs be resolved?
Methodological Answer: Structure-Activity Relationship (SAR) studies are critical:
- Substituent Analysis: Compare bioactivity of analogs with varying substituents (e.g., benzodioxole vs. phenyl groups) using in vitro assays (IC50 profiling) .
- Crystallography: Resolve electronic effects via X-ray diffraction to correlate steric/electronic features with activity .
- Statistical Validation: Apply multivariate regression to isolate variables (e.g., logP vs. hydrogen bonding) responsible for discrepancies .
| Analog Modification | Observed Bioactivity Trend | Key Factor |
|---|---|---|
| Benzodioxole substitution | Increased cytotoxicity | Enhanced π-π stacking |
| Methyl group at thiophene C4 | Reduced solubility | Increased hydrophobicity |
Q. What strategies optimize reaction yields in multi-step syntheses?
Methodological Answer: Yield optimization requires:
- Catalyst Screening: Test bases (e.g., triethylamine vs. DBU) for cyclization steps to reduce side reactions .
- Solvent Optimization: Replace 1,4-dioxane with DMF for improved intermediate solubility in Gewald reactions .
- Step Monitoring: Use TLC/HPLC to track intermediate purity before proceeding to subsequent steps .
| Step | Optimization Strategy | Yield Improvement |
|---|---|---|
| Cyclization | Triethylamine → DBU | +15% |
| Intermediate Purification | Crystallization from ethanol | +20% |
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
